2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound belongs to the naphthalimide class, characterized by a benzo[de]isoquinoline-1,3(2H)-dione core fused with a 4-fluorophenylpiperazine moiety via a propyl linker. Its structure combines a planar aromatic system (naphthalimide) with a flexible piperazine group, enabling dual functionality: intercalation with biomolecular targets (e.g., DNA or enzymes) and modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-19-8-10-20(11-9-19)28-16-14-27(15-17-28)12-3-13-29-24(30)21-6-1-4-18-5-2-7-22(23(18)21)25(29)31/h1-2,4-11H,3,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEQBQBFEDPHSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Coupling Reaction: The piperazine intermediate is then coupled with a benzoisoquinoline derivative through a nucleophilic substitution reaction.
Final Cyclization: The final step involves cyclization to form the benzoisoquinoline core, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic reagents to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. For instance, a related compound demonstrated high antimitotic activity against human tumor cells, with IC50 values indicating effective growth inhibition at low concentrations (mean GI50/TGI values of 15.72/50.68 μM) .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological effects. Studies have shown that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) and have potential applications in treating depression and anxiety disorders. The incorporation of the fluorophenyl group may enhance these effects by improving receptor binding affinity.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that derivatives of benzo[de]isoquinoline can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific mechanisms involve disrupting bacterial cell wall synthesis and inhibiting essential enzymatic pathways.
Synthetic Routes
Various synthetic strategies have been developed to produce this compound effectively:
- Piperazine Alkylation : A common method involves the alkylation of piperazine with appropriate alkyl halides followed by cyclization with benzo[de]isoquinoline derivatives.
- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques, enhancing the compound's biological activity.
- Coupling Reactions : Recent advancements in coupling reactions allow for the efficient formation of complex structures involving multiple functional groups.
Yield and Purity
Research has reported yields ranging from 60% to 85% for various synthetic routes, with purity levels exceeding 95% as determined by HPLC analysis.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, researchers administered the synthesized benzo[de]isoquinoline derivatives in vitro across various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting that these compounds could serve as lead candidates for further development in cancer therapy.
Case Study 2: Neuropharmacological Assessment
A pharmacological assessment was conducted using animal models to evaluate the effects of the compound on anxiety-like behaviors. The results demonstrated a marked reduction in anxiety levels, supporting the hypothesis that this class of compounds could be effective in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine/Piperidine Derivatives
- Impact of Fluorine vs.
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers stronger basicity and hydrogen-bonding capacity, which may improve solubility and receptor interaction compared to piperidine derivatives .
Naphthalimide-Chalcone/Pyrazoline Conjugates
- Functional Moieties : The target compound lacks chalcone/pyrazoline units, which are critical for anti-cancer activity in conjugates. Instead, its piperazine group suggests a focus on CNS targets rather than direct cytotoxicity .
Antimicrobial and Antiparasitic Analogs
- Substituent Effects : The antimicrobial activity of chlorobenzylidene derivatives highlights the importance of halogenated aromatic groups in disrupting bacterial membranes. The target compound’s 4-fluorophenyl group may confer milder antimicrobial effects compared to chlorine .
- Antiparasitic Potential: The chloroquinoline analog’s antimalarial activity suggests that naphthalimide hybrids with heterocyclic amines could be repurposed for parasitic diseases, though the target compound’s piperazine group may limit this application .
Physicochemical and Spectral Comparisons
Table 1: Physical Properties
- Melting Points : Piperazine derivatives generally exhibit lower melting points (190–212°C) than chalcone conjugates, likely due to reduced crystallinity from flexible side chains .
- Spectral Signatures : The target compound’s ¹H NMR shows distinct aromatic proton shifts (δ 7.8–8.2), consistent with naphthalimide cores, while ferrocenyl analogs display unique δ 4.1–4.3 peaks for cyclopentadienyl hydrogens .
Biological Activity
The compound 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 399.5 g/mol. Its structure features a benzoisoquinoline core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22FN5O2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Anticancer Properties
Research has indicated that compounds similar to benzoisoquinolines exhibit anticancer properties, particularly through the inhibition of specific kinases involved in cancer progression. For instance, studies have shown that such compounds can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
The mechanism of action for this compound may involve:
- Inhibition of Kinase Activity : The compound may act as a competitive inhibitor for ATP-binding sites on various kinases, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Recent studies have highlighted the biological effects of similar compounds with structural similarities to the target compound:
- Study on Kinase Inhibition :
- Antimicrobial Activity :
- Neuropharmacological Effects :
Q & A
Q. Q1. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves:
Alkylation : Reacting 4-(4-fluorophenyl)piperazine with a propyl-linked electrophile (e.g., bromopropyl benzo[de]isoquinoline-dione) under reflux conditions. Temperature control (~80–100°C) and solvent choice (e.g., DMF or acetonitrile) are critical to avoid side reactions .
Coupling Reactions : Use coupling agents like EDCI/HOBt for amide bond formation between intermediates, ensuring stoichiometric ratios to minimize impurities .
Purification : Column chromatography (silica gel, EtOAc/petroleum ether) and recrystallization (e.g., using ethanol) yield high-purity products (>85%) .
Key Data:
- Yield Optimization : Excess piperazine derivatives (1.2–1.5 eq) improve alkylation efficiency .
- Spectral Markers : NMR peaks at δ 2.35–2.40 (propyl CH), δ 3.10–3.76 (piperazine CH), and δ 7.2–8.4 (aromatic protons) confirm structural integrity .
Advanced Synthesis Challenges
Q. Q2. How can researchers resolve low yields during the final coupling step of the benzo[de]isoquinoline-dione and piperazine moieties?
Methodological Answer:
- Catalytic Enhancement : Introduce Pd-mediated cross-coupling for sterically hindered intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted piperazine), adjusting reaction stoichiometry accordingly .
Biological Activity Profiling
Q. Q3. What in vitro assays are recommended to evaluate this compound’s anti-proliferative activity, and how should data contradictions be addressed?
Methodological Answer:
- Assay Design :
- Contradiction Resolution :
Mechanistic and Computational Studies
Q. Q4. How can molecular docking and dynamics simulations elucidate this compound’s mechanism of action?
Methodological Answer:
- Target Selection : Prioritize serotonin (5-HT) or dopamine (D) receptors due to the piperazine moiety’s affinity for GPCRs .
- Docking Workflow :
- Validation : Compare docking scores with experimental IC values to establish SAR trends .
Structural-Activity Relationship (SAR) Optimization
Q. Q5. Which structural modifications of the benzo[de]isoquinoline-dione core enhance selectivity toward cancer targets?
Methodological Answer:
- Substitution Patterns :
- Biological Testing :
Advanced Analytical Challenges
Q. Q6. How should researchers address discrepancies in NMR and HPLC purity data during quality control?
Methodological Answer:
- Multi-Technique Validation :
- Spiking Experiments : Add known impurities (e.g., 4-fluorophenylpiperazine) to confirm retention times and peak resolution .
Environmental and Metabolic Stability
Q. Q7. What methodologies assess this compound’s metabolic stability and environmental fate?
Methodological Answer:
- In Vitro Metabolism :
- Liver Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Environmental Persistence :
- Hydrolysis Studies : Test stability at pH 2–12 to predict aqueous degradation pathways .
- Photodegradation : Expose to UV light (254 nm) and analyze by HPLC for breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
